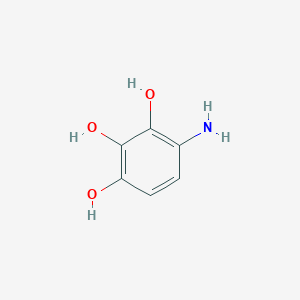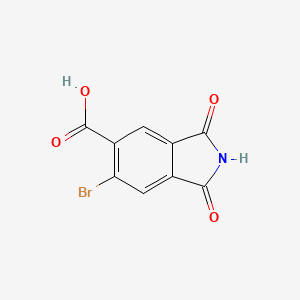
4-Aminobenzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminobenzene-1,2,3-triol can be synthesized through several methods. One common approach involves the reduction of 4-nitropyrogallol. This reduction can be achieved using reagents such as tin and hydrochloric acid under reflux conditions . Another method involves the nitration of pyrogallol followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of pyrogallol is carried out using concentrated nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like iron or tin in the presence of hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Tin and hydrochloric acid or iron and hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: this compound from 4-nitropyrogallol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Aminobenzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: It is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4-Aminobenzene-1,2,3-triol involves its interaction with various molecular targets. It can act as an antioxidant by donating electrons to neutralize free radicals. The amino group and hydroxyl groups on the benzene ring play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrogallol: Lacks the amino group present in 4-Aminobenzene-1,2,3-triol.
4-Nitropyrogallol: Precursor to this compound.
1,2,3-Benzenetriol: Lacks the amino group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
4-aminobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H7NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H,7H2 |
Clé InChI |
ZLJTWBAYGJYHBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)

![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)



